molecular formula C10H12OS B12677029 Tetrahydro-3-phenylthiophene 1-oxide CAS No. 93134-22-6

Tetrahydro-3-phenylthiophene 1-oxide

Cat. No.: B12677029
CAS No.: 93134-22-6
M. Wt: 180.27 g/mol
InChI Key: BJEDAGITLDRWJW-UHFFFAOYSA-N
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Description

Tetrahydro-3-phenylthiophene 1-oxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-phenylthiophene 1-oxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene with hydrogen peroxide in the presence of acetic acid, which yields the corresponding sulfoxide . Another method involves the use of m-chloroperbenzoic acid as an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs similar oxidation methods but on a larger scale. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-phenylthiophene 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydro-3-phenylthiophene 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-3-phenylthiophene 1-oxide involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring can engage in π-π interactions, further modulating the compound’s behavior in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-3-phenylthiophene 1-oxide is unique due to the presence of both a phenyl group and a sulfoxide group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3-phenylthiolane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-12-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEDAGITLDRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918665
Record name 3-Phenyl-1lambda~4~-thiolan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93134-22-6
Record name Thiophene, tetrahydro-3-phenyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093134226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1lambda~4~-thiolan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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